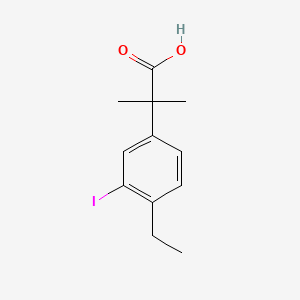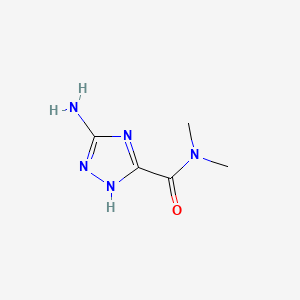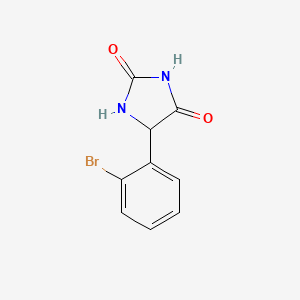
5-(2-Bromophenyl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 1214020-90-2 . It has a molecular weight of 255.07 and its IUPAC name is 5-(2-bromophenyl)-2,4-imidazolidinedione .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For example, imidazolidine-2,4-diones can be synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . Another method involves the use of two and three Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .
Molecular Structure Analysis
The molecular formula of this compound is C9H7BrN2O2 . The InChI Code is 1S/C9H7BrN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,13H,(H2,11,12,14) .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C .
科学的研究の応用
Synthesis and Pharmacological Potential
5-(2-Bromophenyl)imidazolidine-2,4-dione and its derivatives have been extensively studied for their pharmacological potential and synthesis methods. Studies highlight the synthesis of substituted thiazolidinediones and thio-imidazolidinones, which exhibit hypoglycemic and peripheral antinociceptive activities, suggesting their potential in diabetes and pain management treatments (Albuquerque et al., 1995). Similarly, novel Mannich Bases derived from 5-arylimidazolidine-2,4-dione have shown dual affinity for 5-HT1A receptors and serotonin transporters, indicating their potential for antidepressant and anxiolytic therapies (Czopek et al., 2013).
Anticancer and DNA Binding Properties
Research on imidazolidine derivatives has also uncovered their potential in anticancer applications. Studies demonstrate the DNA binding affinity of novel imidazolidine derivatives, suggesting their role as effective anticancer drugs based on their ability to interact with DNA (Shah et al., 2013). This interaction is crucial for the development of new therapeutic agents targeting cancer at the molecular level.
Synthetic Methods and Chemical Properties
The development of new synthetic methods for glycolurils and their analogues, including imidazolidine derivatives, is a topic of continuous research interest. These compounds have found applications across various scientific fields, from pharmacology to materials science, due to their versatile chemical properties and potential for forming the basis of novel therapeutic agents (Kravchenko et al., 2018).
Electrochemical and Catalytic Applications
The electrochemical properties of imidazolidine derivatives have been explored, providing insights into their potential applications in biochemical and industrial processes. Studies on the electrochemical oxidation of hydantoins, a class of compounds including this compound derivatives, have contributed to our understanding of their redox behavior and possible applications in developing new electrochemical sensors or catalysts (Nosheen et al., 2012).
Safety and Hazards
特性
IUPAC Name |
5-(2-bromophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-4-2-1-3-5(6)7-8(13)12-9(14)11-7/h1-4,7H,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEIHEKXZXWOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)NC(=O)N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

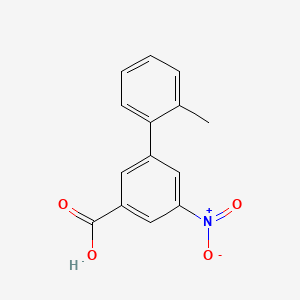

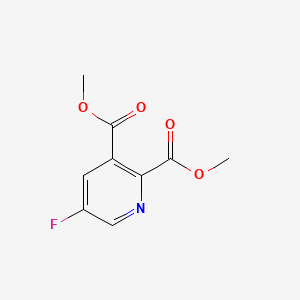
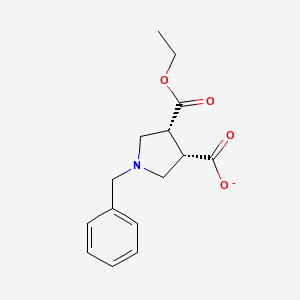
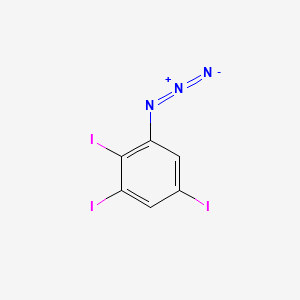
![6-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596716.png)


![2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanol](/img/structure/B596720.png)

